![molecular formula C23H26ClN7O2 B2578725 N-(1-(1-(3-clorofenil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-6-il)-3-metil-1H-pirazol-5-il)-2-propilpentanamida CAS No. 1172896-98-8](/img/structure/B2578725.png)
N-(1-(1-(3-clorofenil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-6-il)-3-metil-1H-pirazol-5-il)-2-propilpentanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide is a useful research compound. Its molecular formula is C23H26ClN7O2 and its molecular weight is 467.96. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Las pirazolinas se han estudiado por sus propiedades antibacterianas. Los informes sugieren que los derivados de las pirazolinas exhiben efectos inhibitorios contra diversas cepas bacterianas . La investigación adicional podría explorar los mecanismos antibacterianos específicos de este compuesto.
Potencial Antifúngico
Las pirazolinas también han demostrado actividad antifúngica. Investigar la eficacia de nuestro compuesto contra patógenos fúngicos podría proporcionar información valiosa para el desarrollo de fármacos .
Propiedades Antiparasitarias
Dada la importancia de encontrar tratamientos efectivos para las enfermedades parasitarias, está justificada la evaluación del potencial antiparasitario de este compuesto. Las pirazolinas han mostrado promesa en esta área .
Efectos Antiinflamatorios
La inflamación juega un papel crucial en diversas enfermedades. Las pirazolinas se han investigado por sus propiedades antiinflamatorias. Comprender cómo nuestro compuesto modula las vías inflamatorias podría conducir a aplicaciones terapéuticas .
Actividad Antioxidante
El estrés oxidativo contribuye al daño celular y la progresión de la enfermedad. Las pirazolinas, incluido nuestro compuesto, se han asociado con efectos antioxidantes. Investigar su capacidad para eliminar radicales libres y proteger las células del daño oxidativo sería valioso .
Neurotoxicidad e Inhibición de la Acetilcolinesterasa
El impacto de nuestro compuesto en la neurotoxicidad y la actividad de la acetilcolinesterasa (AchE) es intrigante. La AchE es esencial para la función nerviosa normal, y su inhibición puede provocar cambios de comportamiento y deterioro del movimiento. Estudiar los efectos de nuestro compuesto en la AchE y su posible neurotoxicidad podría proporcionar información valiosa .
Propiedades
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O2/c1-4-7-15(8-5-2)21(32)26-19-11-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-6-9-16(24)12-17/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBZCYHLHZKLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
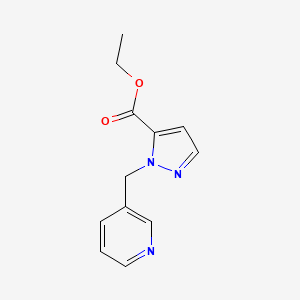
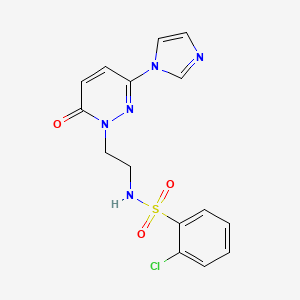

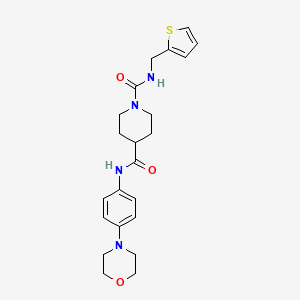
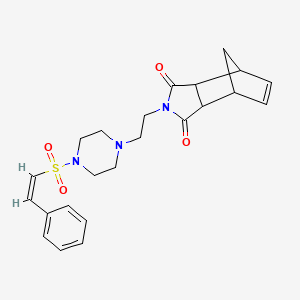

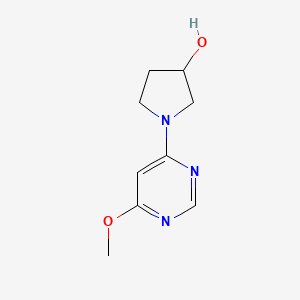
![2-Chloro-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2578655.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
![4-TERT-BUTYL-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE](/img/structure/B2578661.png)
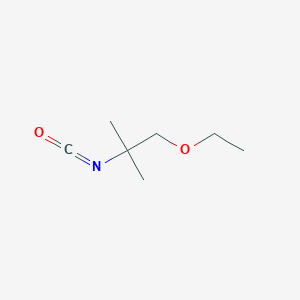
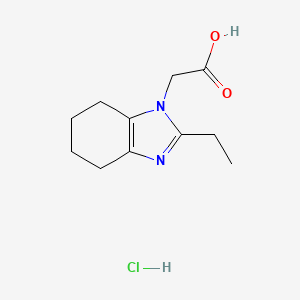
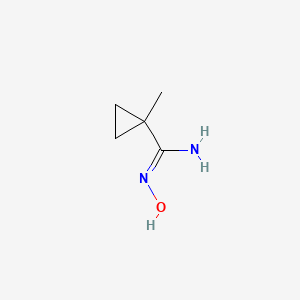
![5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578665.png)
